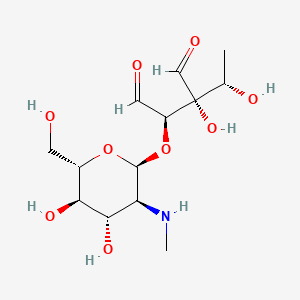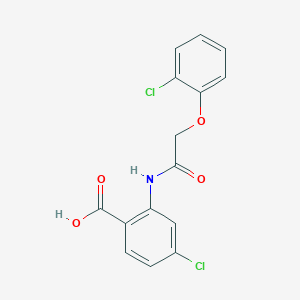
CBA
Overview
Description
Scientific Research Applications
4-Carboxybenzaldehyde has several scientific research applications:
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid, also known as CBA, is the Transient Receptor Potential Melastatin member 4 (TRPM4) . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis in cells .
Mode of Action
this compound is a cell-penetrant, potent, and selective inhibitor of TRPM4 . This compound interacts with TRPM4, inhibiting its activity and thereby affecting the calcium homeostasis within the cell .
Biochemical Pathways
The inhibition of TRPM4 by this compound affects the calcium-dependent signaling pathways within the cell . Calcium ions play a crucial role in various cellular processes, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling . By inhibiting TRPM4, this compound can potentially influence these processes.
Pharmacokinetics
It is known that this compound is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability
Result of Action
this compound exhibits neuroprotective activity against glutamate-induced neurodegeneration . It also rescues the functional expression of mutant A432T TRPM4 in cells .
Action Environment
The efficacy of this compound is influenced by the pH of the environment. Despite this limitation, this compound is a potent inhibitor for functional studies at pH 4.5 . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as pH.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid interacts with the TRPM4 protein . TRPM4 is a calcium-activated non-selective cation channel that regulates calcium homeostasis, cell volume, and various cellular processes . The compound does not show significant activity against other TRP channels such as TRPM5, TRPM7, TRPM8, TRPV1, TRPV3, and TRPV6 .
Cellular Effects
In cellular contexts, 4-Chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid has been shown to inhibit TMEM206 mediated currents . It does not contribute to acid-induced cell death in colorectal cancer cells . It rescues the functional expression of mutant A432T TRPM4 in cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the TRPM4 protein . It binds to the protein and inhibits its activity, thereby influencing various cellular processes .
Preparation Methods
4-Carboxybenzaldehyde can be synthesized through various methods. One common method involves the oxidation of 4-methylbenzaldehyde using potassium permanganate in an alkaline medium . Another method includes the hydrolysis of 4-cyanobenzaldehyde under acidic conditions . Industrially, it is produced as a byproduct during the oxidation of p-xylene to terephthalic acid .
Chemical Reactions Analysis
4-Carboxybenzaldehyde undergoes several types of chemical reactions:
Oxidation: It can be oxidized to 4-carboxybenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions on the benzene ring.
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed include 4-carboxybenzoic acid, 4-hydroxybenzaldehyde, and substituted benzaldehydes .
Comparison with Similar Compounds
4-Carboxybenzaldehyde is similar to other benzaldehyde derivatives such as 2-carboxybenzaldehyde and 3-carboxybenzaldehyde . it is unique due to the position of the functional groups on the benzene ring, which affects its reactivity and chemical properties . Unlike 2-carboxybenzaldehyde, which has the carboxylic acid group adjacent to the aldehyde group, 4-carboxybenzaldehyde has these groups on opposite corners of the ring, leading to different steric and electronic effects .
Properties
IUPAC Name |
4-chloro-2-[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-5-6-10(15(20)21)12(7-9)18-14(19)8-22-13-4-2-1-3-11(13)17/h1-7H,8H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQCJPCMPGKEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





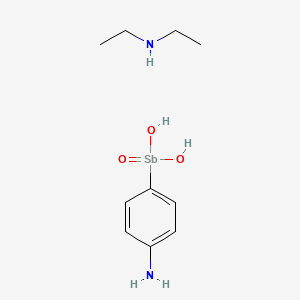
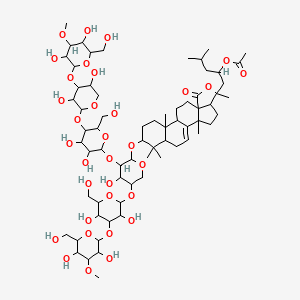


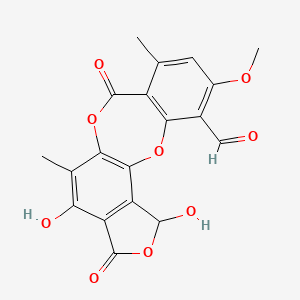
![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)
![2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1682493.png)
